

Mass Spectrometry Analysis of 1-(4-Methoxyphenyl)-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)-1-propanol

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This technical guide provides an in-depth overview of the mass spectrometry analysis of **1-(4-Methoxyphenyl)-1-propanol**, a secondary alcohol with applications in organic synthesis and potential relevance in medicinal chemistry. This document outlines a standard gas chromatography-mass spectrometry (GC-MS) protocol, details the expected fragmentation patterns, and presents the mass spectral data in a clear, tabular format for easy reference.

Introduction

1-(4-Methoxyphenyl)-1-propanol (also known as α -ethyl-p-methoxybenzyl alcohol) is an aromatic alcohol with the chemical formula $C_{10}H_{14}O_2$ and a molecular weight of 166.22 g/mol. [1][2] Its structure, featuring a methoxy-substituted phenyl ring and a hydroxylated propyl chain, makes it a subject of interest in various chemical and pharmaceutical research areas. Mass spectrometry, particularly when coupled with gas chromatography, is a powerful analytical technique for the identification and quantification of this compound. This guide focuses on the electron ionization (EI) mass spectrometry of **1-(4-Methoxyphenyl)-1-propanol**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of **1-(4-Methoxyphenyl)-1-propanol** can be adapted from established methods for similar aromatic compounds, such as anethole.[3][4][5]

The following is a representative experimental methodology.

2.1. Sample Preparation

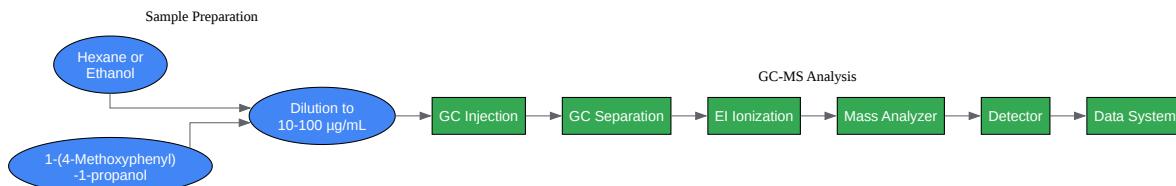
For analysis, a dilute solution of **1-(4-Methoxyphenyl)-1-propanol** in a volatile organic solvent such as hexane or ethanol is prepared. A typical concentration would be in the range of 10-100 µg/mL.

2.2. Gas Chromatography (GC) Conditions

- Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 100:1) to prevent column overloading.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
- Column: A nonpolar or semi-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.

2.3. Mass Spectrometry (MS) Conditions

- Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
- Ion Source Temperature: 230 °C.[6]
- Quadrupole Temperature: 150 °C.
- Mass Scan Range: m/z 40-450.
- Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.



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A generalized workflow for the GC-MS analysis of **1-(4-Methoxyphenyl)-1-propanol**.

Mass Spectral Data and Fragmentation Analysis

Upon electron ionization, **1-(4-Methoxyphenyl)-1-propanol** undergoes fragmentation, producing a characteristic mass spectrum. The molecular ion (M^+) is expected at m/z 166. The most abundant fragment ion, or base peak, is observed at m/z 137.^[1]

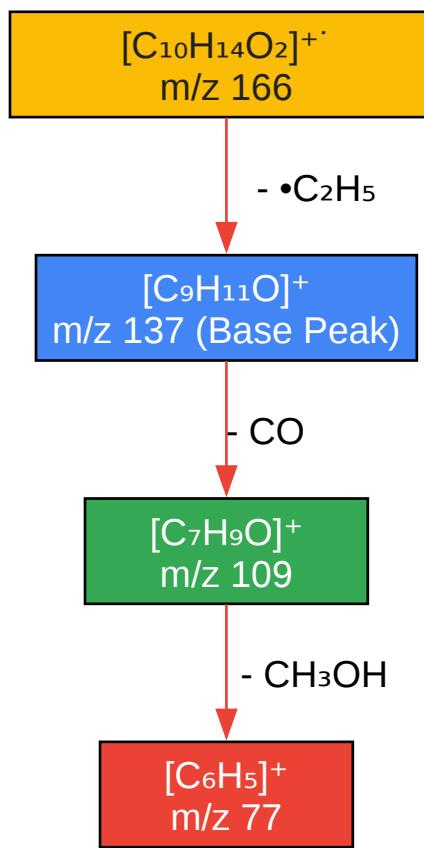
Table 1: Prominent Ions in the Mass Spectrum of **1-(4-Methoxyphenyl)-1-propanol**

m/z	Proposed Fragment Structure	Fragmentation Pathway
166	$[C_{10}H_{14}O_2]^+$	Molecular Ion (M^+)
137	$[C_9H_{11}O]^+$	$M^+ - C_2H_5$ (Loss of ethyl radical)
109	$[C_7H_9O]^+$	$[m/z 137] - CO$ (Loss of carbon monoxide)
77	$[C_6H_5]^+$	$[m/z 109] - CH_3OH$ (Loss of methanol)

3.1. Fragmentation Pathway

The primary fragmentation of **1-(4-Methoxyphenyl)-1-propanol** involves the cleavage of the carbon-carbon bond adjacent to the hydroxyl group (α -cleavage). This results in the loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$) to form the stable, resonance-stabilized cation at m/z 137. This fragment is the base peak in the spectrum.

Further fragmentation of the m/z 137 ion can occur through the loss of a neutral carbon monoxide (CO) molecule, leading to the fragment at m/z 109. Subsequent loss of methanol (CH_3OH) from this ion can produce the phenyl cation at m/z 77.



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Proposed mass fragmentation pathway for **1-(4-Methoxyphenyl)-1-propanol**.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometry analysis of **1-(4-Methoxyphenyl)-1-propanol** using GC-MS. The detailed experimental protocol and the

elucidated fragmentation pathway offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The characteristic base peak at m/z 137, resulting from the loss of an ethyl group, serves as a key identifier for this molecule in mass spectral analysis. The information presented herein should facilitate the unambiguous identification and further investigation of **1-(4-Methoxyphenyl)-1-propanol** in various scientific applications.

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